Cas no 2138270-57-0 (4-(5-bromo-2-hydroxyphenyl)morpholin-3-one)

4-(5-bromo-2-hydroxyphenyl)morpholin-3-one 化学的及び物理的性質
名前と識別子
-
- 4-(5-bromo-2-hydroxyphenyl)morpholin-3-one
- 2138270-57-0
- EN300-1086128
-
- インチ: 1S/C10H10BrNO3/c11-7-1-2-9(13)8(5-7)12-3-4-15-6-10(12)14/h1-2,5,13H,3-4,6H2
- InChIKey: XCMWFWSBFYBXOC-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)N1C(COCC1)=O)O
計算された属性
- せいみつぶんしりょう: 270.98441g/mol
- どういたいしつりょう: 270.98441g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 49.8Ų
4-(5-bromo-2-hydroxyphenyl)morpholin-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1086128-0.5g |
4-(5-bromo-2-hydroxyphenyl)morpholin-3-one |
2138270-57-0 | 95% | 0.5g |
$1111.0 | 2023-10-27 | |
Enamine | EN300-1086128-0.05g |
4-(5-bromo-2-hydroxyphenyl)morpholin-3-one |
2138270-57-0 | 95% | 0.05g |
$972.0 | 2023-10-27 | |
Enamine | EN300-1086128-2.5g |
4-(5-bromo-2-hydroxyphenyl)morpholin-3-one |
2138270-57-0 | 95% | 2.5g |
$2268.0 | 2023-10-27 | |
Enamine | EN300-1086128-10.0g |
4-(5-bromo-2-hydroxyphenyl)morpholin-3-one |
2138270-57-0 | 10g |
$4974.0 | 2023-05-24 | ||
Enamine | EN300-1086128-5.0g |
4-(5-bromo-2-hydroxyphenyl)morpholin-3-one |
2138270-57-0 | 5g |
$3355.0 | 2023-05-24 | ||
Enamine | EN300-1086128-5g |
4-(5-bromo-2-hydroxyphenyl)morpholin-3-one |
2138270-57-0 | 95% | 5g |
$3355.0 | 2023-10-27 | |
Enamine | EN300-1086128-0.25g |
4-(5-bromo-2-hydroxyphenyl)morpholin-3-one |
2138270-57-0 | 95% | 0.25g |
$1065.0 | 2023-10-27 | |
Enamine | EN300-1086128-1.0g |
4-(5-bromo-2-hydroxyphenyl)morpholin-3-one |
2138270-57-0 | 1g |
$1157.0 | 2023-05-24 | ||
Enamine | EN300-1086128-0.1g |
4-(5-bromo-2-hydroxyphenyl)morpholin-3-one |
2138270-57-0 | 95% | 0.1g |
$1019.0 | 2023-10-27 | |
Enamine | EN300-1086128-1g |
4-(5-bromo-2-hydroxyphenyl)morpholin-3-one |
2138270-57-0 | 95% | 1g |
$1157.0 | 2023-10-27 |
4-(5-bromo-2-hydroxyphenyl)morpholin-3-one 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
4-(5-bromo-2-hydroxyphenyl)morpholin-3-oneに関する追加情報
Introduction to 4-(5-bromo-2-hydroxyphenyl)morpholin-3-one (CAS No. 2138270-57-0)
4-(5-bromo-2-hydroxyphenyl)morpholin-3-one, identified by the Chemical Abstracts Service Number (CAS No.) 2138270-57-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of interest for further investigation and development. The structural features of this molecule, particularly the presence of a bromine substituent and a hydroxyl group on the phenyl ring, combined with the morpholine moiety, contribute to its unique chemical properties and reactivity.
The synthesis and characterization of 4-(5-bromo-2-hydroxyphenyl)morpholin-3-one involve meticulous attention to detail to ensure high purity and yield. The process typically involves multi-step organic reactions, including condensation, bromination, and morpholination steps, which require precise control over reaction conditions such as temperature, pressure, and catalyst selection. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structural integrity of the compound.
One of the most compelling aspects of 4-(5-bromo-2-hydroxyphenyl)morpholin-3-one is its potential pharmacological activity. The bromine atom and hydroxyl group on the phenyl ring are known to influence the electronic properties of the molecule, thereby affecting its interactions with biological targets. Recent studies have suggested that this compound may exhibit properties relevant to various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The morpholine ring further enhances its pharmacological profile by contributing to solubility and metabolic stability.
In the realm of drug discovery, 4-(5-bromo-2-hydroxyphenyl)morpholin-3-one serves as a valuable scaffold for medicinal chemists. Its structural framework allows for modifications that can fine-tune its biological activity. For instance, computational modeling and virtual screening techniques have been utilized to identify derivatives of this compound that may possess enhanced efficacy or reduced toxicity. These approaches leverage the power of computational chemistry to accelerate the discovery process.
Recent advancements in synthetic methodologies have also contributed to the accessibility of 4-(5-bromo-2-hydroxyphenyl)morpholin-3-one. Green chemistry principles have been integrated into its synthesis to minimize waste and improve sustainability. For example, catalytic processes that employ recyclable catalysts and solvent-free reactions have been explored. Such innovations not only enhance efficiency but also align with global efforts to promote environmentally responsible chemical practices.
The biological evaluation of 4-(5-bromo-2-hydroxyphenyl)morpholin-3-one has been conducted using both in vitro and in vivo models. In vitro studies often involve cell-based assays to assess cytotoxicity, enzyme inhibition, and receptor binding affinity. These experiments provide preliminary insights into the compound's mechanism of action. In vivo studies further validate these findings by evaluating efficacy and safety in animal models. Such comprehensive evaluations are crucial for determining the potential therapeutic value of this compound.
The pharmacokinetic properties of 4-(5-bromo-2-hydroxyphenyl)morpholin-3-one are also under investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its clinical application. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to study these processes in detail. This information helps in predicting drug behavior in humans and designing dosing regimens that maximize therapeutic benefit while minimizing adverse effects.
Collaborative efforts between academic institutions and pharmaceutical companies have been instrumental in advancing research on 4-(5-bromo-2-hydroxyphenyl)morpholin-3-one. Such partnerships facilitate the sharing of resources, expertise, and data, which accelerates scientific progress. Preclinical studies conducted by these collaborations provide robust evidence supporting further clinical development if warranted.
The regulatory landscape for novel compounds like 4-(5-bromo-2-hydroxyphenyl)morpholin-3-one is stringent but well-defined. Regulatory agencies require comprehensive data on safety and efficacy before approving a new drug or substance for commercial use. This ensures that only compounds with demonstrated benefits outweigh potential risks reach patients. The journey from laboratory discovery to market approval is long but essential for bringing innovative therapies to fruition.
Future directions in research on 4-(5-bromo-2-hydroxyphenyl)morpholin-3-one include exploring its potential in combination therapies and investigating its role in precision medicine approaches. Combination therapies involve using multiple drugs simultaneously to achieve synergistic effects or overcome resistance mechanisms. Precision medicine focuses on tailoring treatments to individual patients based on their genetic makeup or disease characteristics.
The role of computational biology in understanding the effects of 4-(5-bromo-2-hydroxyphenyl)morpholin-3-one cannot be overstated. Molecular docking simulations help predict how this compound interacts with biological targets at the atomic level. Additionally, network pharmacology approaches analyze how multiple targets are affected by this compound simultaneously, providing a holistic view of its potential biological impact.
The economic implications of developing drugs like 4-(5-bromo-2-hydroxyphenyl)morpholin-3-one are significant. The pharmaceutical industry invests billions annually in research and development with the hope of bringing new treatments to market that address unmet medical needs. While costs are high due to rigorous testing requirements
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